Molecular Weight Differentiation: 4-(N-BOC-Amino)-1-propylpiperidine vs. N-Ethyl and N-Methyl Analogues
The molecular weight (MW) of 4-(N-BOC-Amino)-1-propylpiperidine (242.36 g/mol) is quantifiably higher than both the N-ethyl analogue (228.33 g/mol) and the N-methyl analogue (214.31 g/mol) [1]. This MW difference arises directly from the propyl substituent (C₃H₇; +14 Da relative to ethyl; +28 Da relative to methyl) and influences chromatographic retention, LC-MS detection sensitivity, and solid-phase handling [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 242.36 |
| Comparator Or Baseline | N-ethyl analogue: 228.33; N-methyl analogue: 214.31 |
| Quantified Difference | +14.03 vs. N-ethyl; +28.05 vs. N-methyl |
| Conditions | Calculated based on molecular formula: Target C₁₃H₂₆N₂O₂; N-ethyl C₁₂H₂₄N₂O₂; N-methyl C₁₁H₂₂N₂O₂ |
Why This Matters
The higher MW of the propyl derivative alters reversed-phase HPLC retention time and LC-MS signal intensity, which affects purification workflow design and quantitative analytical method development relative to lighter homologues.
- [1] Fluorochem. 4-(N-BOC-Amino)-1-propylpiperidine (MW 242.36); AKSci. 4-(N-BOC-Amino)-1-ethylpiperidine (MW 228.33); Pipzine-Chem. 4-AMINOPIPERIDINE-N-METHYL, N-BOC PROTECTED (MW 214.31). Cross-vendor specification comparison. View Source
- [2] M. K. Gilson et al. 'Computation and Analysis of Protein-Ligand Binding Thermodynamics.' Biophysical Journal, 2015, 108(2), 196a. (Class-level inference for MW-dependent detection). View Source
